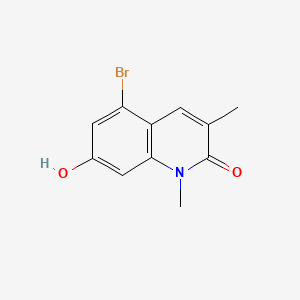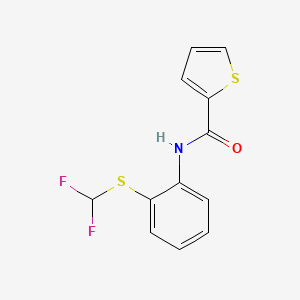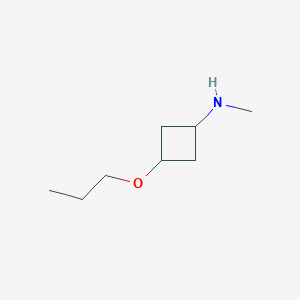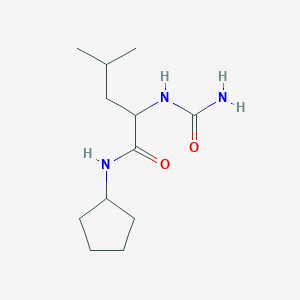
5-Bromo-7-hydroxy-1,3-dimethylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-7-hydroxy-1,3-dimethylquinolin-2(1H)-one is a quinoline derivative known for its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science. Quinoline derivatives are often studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-hydroxy-1,3-dimethylquinolin-2(1H)-one typically involves the bromination of 7-hydroxy-1,3-dimethylquinolin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The process would need to be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may convert the compound into various hydroquinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce a variety of functionalized quinoline derivatives.
科学研究应用
Chemistry
In chemistry, 5-Bromo-7-hydroxy-1,3-dimethylquinolin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit antimicrobial, antiviral, or anticancer activities. Researchers might study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drugs. Their biological activities might make them candidates for treating infections, cancers, or other diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 5-Bromo-7-hydroxy-1,3-dimethylquinolin-2(1H)-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
7-Hydroxy-1,3-dimethylquinolin-2(1H)-one: Lacks the bromine atom, which might affect its reactivity and biological activity.
5-Bromo-1,3-dimethylquinolin-2(1H)-one: Lacks the hydroxyl group, which could influence its solubility and interactions with biological targets.
5-Bromo-7-methoxy-1,3-dimethylquinolin-2(1H)-one: The methoxy group might alter its chemical properties compared to the hydroxyl group.
Uniqueness
The presence of both the bromine atom and the hydroxyl group in 5-Bromo-7-hydroxy-1,3-dimethylquinolin-2(1H)-one makes it unique. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C11H10BrNO2 |
|---|---|
分子量 |
268.11 g/mol |
IUPAC 名称 |
5-bromo-7-hydroxy-1,3-dimethylquinolin-2-one |
InChI |
InChI=1S/C11H10BrNO2/c1-6-3-8-9(12)4-7(14)5-10(8)13(2)11(6)15/h3-5,14H,1-2H3 |
InChI 键 |
KIPNYFWJWYULQY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C(C=C2Br)O)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14909068.png)

![N-propyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14909073.png)

![ethyl (2E)-2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]prop-2-enoate](/img/structure/B14909093.png)
![2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-ethylpropanamide](/img/structure/B14909094.png)


![4-Bromo-7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14909114.png)

![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)butanoic acid](/img/structure/B14909121.png)
